molecular formula C8H7IO2 B057072 Methyl 2-iodobenzoate CAS No. 610-97-9

Methyl 2-iodobenzoate

Cat. No.: B057072
CAS No.: 610-97-9
M. Wt: 262.04 g/mol
InChI Key: BXXLTVBTDZXPTN-UHFFFAOYSA-N
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Description

Chemical Profile:
Methyl 2-iodobenzoate (CAS: 610-97-9; C₈H₇IO₂; MW: 262.04) is an ortho-substituted aromatic ester featuring an iodine atom at the 2-position of the benzoate ring. It is a white to off-white solid with a purity >95% (HPLC), typically stored at +4°C .

Synthesis: The compound is synthesized via esterification of 2-iodobenzoic acid with methanol in the presence of concentrated sulfuric acid. The reaction proceeds under nitrogen at room temperature, yielding this compound in 96.3% yield after workup .

Applications:
It is widely employed in palladium-catalyzed cross-coupling reactions, C–H functionalization, and the synthesis of bioactive molecules, including isoindole-1,3-diones and meta-arylated heterocycles, with relevance to medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 2-iodobenzoic acid and methanol into a reactor with a strong acid catalyst. The mixture is heated to promote the esterification reaction, and the product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 2-iodobenzoate serves as an essential precursor in the synthesis of various compounds through different methodologies:

  • Cross-Coupling Reactions: It is frequently employed in reactions such as the Stille coupling, where it reacts with organostannanes to form biaryl compounds. This reaction is crucial for synthesizing complex aromatic systems used in pharmaceuticals and materials science .
  • Synthesis of Isoquinolinones: The compound is utilized in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, which are important in medicinal chemistry due to their biological activities .

Pharmaceutical Applications

This compound has been explored for its potential in drug development:

  • Neuroprotective Agents: Research indicates that derivatives synthesized from this compound show promise as neuroprotective agents against ischemic stroke, demonstrating significant protective effects on neuronal cells under oxidative stress conditions .
  • Anticancer Compounds: The compound has also been investigated for its role in synthesizing anticancer agents, with studies focusing on the development of novel derivatives that exhibit cytotoxicity against cancer cell lines .

Agrochemical Applications

The compound's utility extends to agrochemicals, where it is used as an intermediate in the synthesis of herbicides and pesticides:

  • Synthesis of Agrochemicals: this compound is involved in producing various agrochemical agents that help enhance crop yield and protect against pests .

Mechanochemical Applications

Recent advancements have explored the mechanochemical synthesis involving this compound, which allows for solvent-free reactions that are more environmentally friendly:

  • C-N Bond Formation: Mechanochemical methods utilizing this compound have been developed to create C-N bonds efficiently, leading to the synthesis of various nitrogen-containing heterocycles .

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisStille coupling study Successful formation of biaryl compounds with high yields using this compound.
PharmaceuticalNeuroprotective agent research Derivatives showed significant neuroprotection against oxidative stress in neuronal cells.
AgrochemicalSynthesis of herbicides and pesticides Utilized as a key intermediate in developing effective agrochemical agents.
MechanochemicalC-N bond formation studies Demonstrated effective solvent-free synthesis of nitrogen-containing compounds.

Mechanism of Action

The mechanism of action of methyl 2-iodobenzoate depends on the specific reaction or application. In general, the iodine atom and ester group confer reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved vary depending on the specific context of its use. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Methyl 2-iodobenzoate exhibits distinct reactivity compared to its regioisomers (3- and 4-iodobenzoates) and other ortho-halobenzoates (e.g., bromo, chloro).

Compound Reaction Type Yield Key Observations Reference
This compound Pd-catalyzed meta-C–H arylation 64–75% Ortho-iodo group enables oxidative addition.
Methyl 3-iodobenzoate Pd-catalyzed meta-C–H arylation <10% Forms benzocyclobutene adducts as major products.
Methyl 4-iodobenzoate Pd-catalyzed meta-C–H arylation <10% Similar to 3-iodo isomer; low meta-selectivity.
Methyl 2-bromobenzoate Pd-catalyzed C–N coupling NR* Fails in Buchwald-Hartwig reactions under standard conditions.

*NR = No reaction observed.

The ortho-iodo group in this compound facilitates oxidative addition to palladium, a critical step in cross-coupling and C–H activation. In contrast, meta- and para-iodo isomers lack this directing effect, leading to undesired side products .

Stability and Side Reactions

The iodine atom in this compound can undergo deiodination under certain conditions, limiting its utility compared to more stable halo-substituted analogues:

Compound Reaction Conditions Outcome Reference
This compound Rhodamine synthesis Deiodination occurs, complicating product isolation.
Methyl 2-bromobenzoate Rhodamine synthesis No debromination; yields RD7–RD7.

The lability of the C–I bond makes this compound less suitable for reactions requiring harsh conditions, though its reactivity is advantageous in palladium-mediated transformations .

Directing Effects in C–H Activation

The ortho-iodo group acts as a transient directing group in meta-C–H functionalization. Comparatively, non-coordinating ortho-substituents (e.g., methyl, methoxy) reduce yields:

Coupling Partner Substrate Yield Note Reference
This compound Phenethylamines 45–82% Ligand-dependent; higher yields with pyridine ligands.
2-Iodoacetophenone Dihydrobenzofuran 48% Lower yield due to weaker coordination.

This compound outperforms other aryl iodides in meta-C–H arylation due to its ability to stabilize palladium intermediates via coordination .

Biological Activity

Methyl 2-iodobenzoate (C₈H₇IO₂) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a methoxy group and an iodine atom attached to a benzene ring. Its molecular structure contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₈H₇IO₂
Molecular Weight278.04 g/mol
Melting Point50-52 °C
SolubilitySoluble in organic solvents

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Diazotization Reaction : Involves the reaction of methyl anthranilate with sodium nitrite in sulfuric acid, followed by a substitution reaction with potassium iodide to introduce the iodine atom .
  • Sonication Reactions : A method where this compound reacts with zinc under sonication to yield aryl zinc compounds, demonstrating its utility in organic synthesis .

Antimicrobial Effects

This compound exhibits notable antimicrobial properties. Various studies have indicated its effectiveness against bacterial strains and fungi. For instance, it has shown significant activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in various cancer cells, including breast and colon cancer lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Activity Study : In a controlled experiment, this compound was tested against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial efficacy.
  • Cytotoxicity Analysis : A study involving human breast cancer cell lines treated with this compound showed a decrease in cell viability by approximately 60% at a concentration of 50 µg/mL after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-iodobenzoate, and how can its purity be verified?

this compound is commonly synthesized via halogenation or esterification reactions. For example, a 2 mmol scale synthesis using this compound as a starting material under visible light mediation yields derivatives like methyl 2-cyclopropylbenzoate (85% yield) . Characterization involves 1H/13C NMR (e.g., δ 7.79 ppm for aromatic protons, δ 168.8 ppm for the ester carbonyl) and HRMS (e.g., calculated [M+H]+: 177.0910; observed: 177.0913) to confirm structure and purity . Purity can also be assessed via melting point (mp) or boiling point (bp) data (e.g., bp 272–274°C ).

Q. What safety precautions are necessary when handling this compound?

this compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A) . It may also cause specific target organ toxicity (Category 3). Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Proper disposal protocols for halogenated waste must be followed .

Q. How should NMR data for this compound derivatives be interpreted?

Key NMR signals include aromatic protons (δ 7.0–8.0 ppm) and ester carbonyl carbons (δ ~168 ppm). For example, in methyl 2-cyclopropylbenzoate, the cyclopropane protons appear at δ 0.64–1.03 ppm, while the ester methyl group resonates at δ 3.91 ppm . Cross-referencing with literature values (e.g., matching δ 130.1 ppm for specific carbons) ensures accurate assignment .

Advanced Research Questions

Q. What role does this compound play in enantioselective palladium-catalyzed reactions?

this compound serves as an electrophilic arylating agent in palladium-catalyzed ring-opening reactions. For instance, it enables the synthesis of cis-dihydro benzo[c]phenanthridinones via azabenzonorbornadiene activation, achieving high enantioselectivity (up to 95% ee) . The iodine substituent enhances reactivity in oxidative addition steps, critical for forming chiral intermediates.

Q. How can contradictions in reported reaction yields or selectivity be resolved?

Discrepancies often arise from variations in catalysts, solvents, or light sources. For example, visible light-mediated reactions may yield 85% product , whereas thermal conditions might lower efficiency. Systematic optimization of parameters (e.g., catalyst loading, wavelength) and replication of published procedures (with detailed experimental logs) are essential. Cross-validating data with HRMS and 2D NMR (e.g., COSY, HSQC) can identify impurities or side products .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity is influenced by steric and electronic effects. The ortho-iodo group directs coupling to specific positions in transition metal-catalyzed reactions. For example, in copper-catalyzed B–H bond insertions, the iodine atom stabilizes transition states, favoring C–B bond formation at the para position . Computational modeling (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. Methodological Guidance

  • Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including reagent quantities, reaction times, and purification methods. Use ≤5 compounds in the main manuscript; others should be in supplementary data .
  • Data Reporting : Include full spectral data (NMR, HRMS) for new compounds. For known compounds, cite literature but provide key characterization details (e.g., mp/bp, Rf values) .
  • Conflict Resolution : Address contradictory data by comparing experimental conditions (e.g., solvent polarity, temperature) and using statistical tools (e.g., ANOVA for yield variations) .

Properties

IUPAC Name

methyl 2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXLTVBTDZXPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060594
Record name Benzoic acid, 2-iodo-, methyl ester
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Molecular Weight

262.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-97-9
Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Retrosynthesis Analysis

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